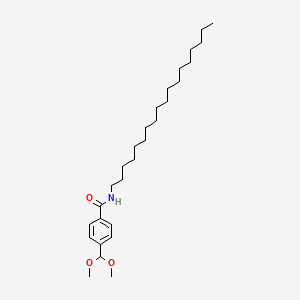![molecular formula C11H25NO B14266519 N-[(2-Ethylhexyl)oxy]propan-1-amine CAS No. 138324-61-5](/img/structure/B14266519.png)
N-[(2-Ethylhexyl)oxy]propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-[(2-Ethylhexyl)oxy]propan-1-amine can be synthesized through the reaction of 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
N-[(2-Ethylhexyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines and hydrocarbons.
Substitution: Formation of substituted amines and other derivatives.
科学研究应用
N-[(2-Ethylhexyl)oxy]propan-1-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of N-[(2-Ethylhexyl)oxy]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It acts as a Bronsted base, capable of accepting a proton from a donor (Bronsted acid). This interaction can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
3-Aminopropan-1-ol: The parent compound from which N-[(2-Ethylhexyl)oxy]propan-1-amine is derived.
2-Ethylhexanol: A precursor used in the synthesis of this compound.
3-(2-Ethylhexyloxy)propan-1-amine, N-acetate: A derivative with an acetate group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as a ligand and participate in various chemical reactions makes it valuable in both research and industrial applications .
属性
CAS 编号 |
138324-61-5 |
|---|---|
分子式 |
C11H25NO |
分子量 |
187.32 g/mol |
IUPAC 名称 |
N-(2-ethylhexoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-4-7-8-11(6-3)10-13-12-9-5-2/h11-12H,4-10H2,1-3H3 |
InChI 键 |
LMPOSKUEVZHNBG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CONCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
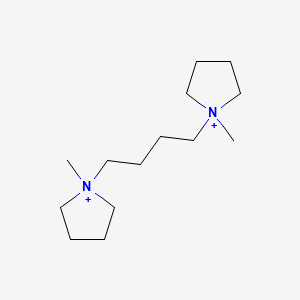
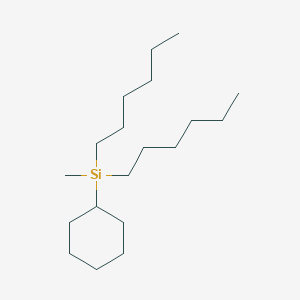
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
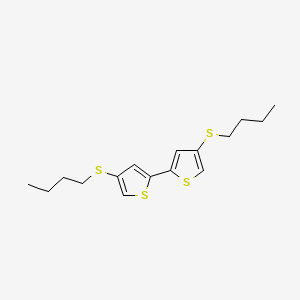

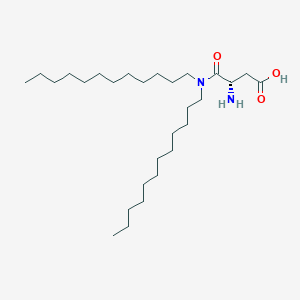
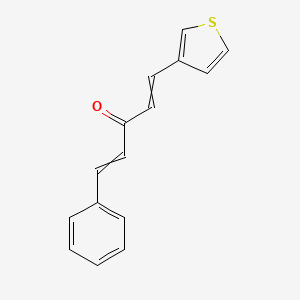
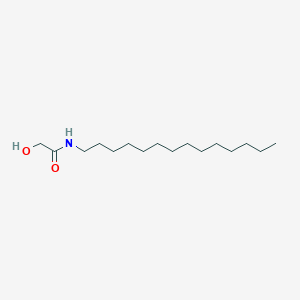
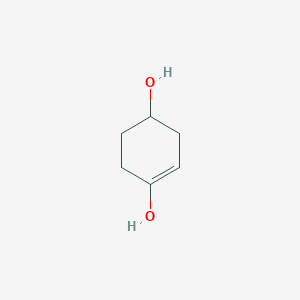
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
